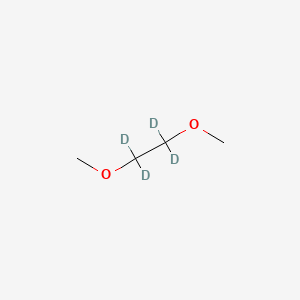

1,1,2,2-Tetradeuterio-1,2-dimethoxyethane

説明

1,1,2,2-Tetradeuterio-1,2-dimethoxyethane (abbreviated as DME-d4) is the deuterated analog of 1,2-dimethoxyethane (DME), where the four hydrogen atoms on the ethane backbone are replaced with deuterium (²H). The molecular formula of DME-d4 is C₄D₄H₆O₂, with a molecular weight of approximately 94.12 g/mol (vs. 90.12 g/mol for DME) . This isotopic substitution alters physical properties such as boiling point, density, and spectroscopic characteristics. DME-d4 is primarily used in nuclear magnetic resonance (NMR) studies to avoid proton interference and in kinetic investigations where isotopic labeling is critical . While DME itself is a widely used solvent in lithium-ion and lithium-metal batteries due to its strong solvation ability for lithium salts , DME-d4 serves niche roles in mechanistic and analytical chemistry.

特性

IUPAC Name |

1,1,2,2-tetradeuterio-1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHFKEDIFFGKHM-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1,1,2,2-Tetradeuterio-1,2-dimethoxyethane (CAS No. 143585-58-4) is a deuterated analog of 1,2-dimethoxyethane. It has garnered interest in various scientific fields due to its unique isotopic labeling which can enhance the understanding of chemical processes and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological potential, toxicological profile, and applications in research.

This compound is characterized by its molecular formula and a molecular weight of approximately 102.14 g/mol. The presence of deuterium alters the physical and chemical properties compared to its non-deuterated counterpart, potentially influencing its biological behavior.

Toxicological Profile

The safety and toxicity of this compound have not been extensively documented; however, studies on its non-deuterated form suggest potential risks:

- Acute Toxicity : Inhalation studies with similar compounds have shown adverse effects such as respiratory irritation and CNS depression at high concentrations .

- Reproductive Toxicity : Some glycol ethers have been linked to reproductive toxicity in animal models .

Table 2: Toxicological Findings from Related Studies

| Study Type | Observed Effects | Concentration | Reference |

|---|---|---|---|

| Inhalation Study | Ataxia, death | 200 mg/L | |

| Reproductive Study | Testicular degeneration | 750 ppm | |

| Genotoxicity Assessment | Non-genotoxic | Various |

The exact mechanism of action for this compound remains unclear due to limited specific research. However, it is hypothesized that the compound may interact with biological macromolecules through:

- Solvation effects : Altering the solubility and bioavailability of other compounds.

- Isotopic labeling : Facilitating tracking in metabolic studies due to deuterium's unique NMR properties.

Case Studies

While direct case studies on this compound are sparse, related research highlights its potential utility in:

- Metabolic Pathway Analysis : Using deuterated compounds to trace metabolic pathways in cellular systems.

- Pharmacokinetics : Investigating absorption and elimination profiles through isotopic labeling techniques.

類似化合物との比較

1,2-Dimethoxyethane (DME)

- Molecular Formula : C₄H₁₀O₂

- Molecular Weight : 90.12 g/mol

- Key Properties : Low viscosity (0.46 cP at 25°C), moderate dielectric constant (7.2), and high coordination ability for Li⁺ ions .

- Applications :

- Key Differences: Non-deuterated DME exhibits higher volatility and distinct NMR signals compared to DME-d4.

Fluorinated Ethers (TTE, HFE)

- Examples :

- Key Properties: Weak solvation strength (positive solvation free energy) reduces Li⁺-solvent interactions, improving Li metal anode stability . High oxidative stability (>4.5 V vs. Li/Li⁺), suitable for high-voltage cathodes .

- Applications : Co-solvents in localized high-concentration electrolytes (e.g., LiFSI-DME-TTE systems) to suppress dendrite growth .

Tetraethylene Glycol Dimethyl Ether (TEGDME)

- Molecular Formula : C₈H₁₈O₅

- Molecular Weight : 194.23 g/mol

- Key Properties : Higher boiling point (275°C vs. 85°C for DME), increased viscosity (3.1 cP at 25°C), and enhanced thermal stability .

- Applications : Preferred in high-temperature battery systems and solid-state electrolytes due to prolonged oxidative stability .

1,3-Dioxolane (DOL)

Carbonate-Based Solvents (DEC, EC, DMC)

- Examples : Diethyl carbonate (DEC), ethylene carbonate (EC), dimethyl carbonate (DMC).

- Key Properties: High dielectric constants (e.g., EC: 89.6) but poor compatibility with Li metal anodes due to parasitic reactions .

- Applications : Dominant in commercial Li-ion batteries (e.g., EC/DMC blends) but require additives (e.g., FEC) for Li metal systems .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

*Estimated based on deuterium effects or analogous data.

Table 2: Electrolyte Performance Metrics

Research Findings

- DME vs. Fluorinated Ethers : TTE addition to DME-based electrolytes weakens Li⁺-solvent interactions, reducing dendrite growth and enhancing Coulombic efficiency (>99% over 200 cycles) .

- Deuterated Solvents : DME-d4 is critical in tracking proton/deuterium exchange mechanisms in catalytic reactions (e.g., etherification) and NMR-based electrolyte studies .

- Glymes vs. DME : TEGDME’s longer ethylene oxide chain improves thermal stability but reduces ionic conductivity compared to DME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。